Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
Description
Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is a bicyclic hydantoin derivative characterized by a spiro junction between a bicyclo[3.2.1]octane scaffold and an imidazolidine-2,5-dione ring. The synthesis typically involves multicomponent reactions, such as the Bucherer–Bergs method, to construct the hydantoin core, followed by functionalization at the nitrogen or bicyclic positions . Key derivatives include alkyl- or aryl-substituted variants, such as 8-(3,4-difluorobenzyl) and 1'-(2-methoxyethyl) analogs, which exhibit cytotoxic activity against leukemia cells .
Properties
IUPAC Name |
spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)4-6-1-2-7(3-6)5-10/h6-7H,1-5H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIAXYXFJVHQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC3(C2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione typically involves the reaction of bicyclo[3.2.1]octane derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of a ring-opening polymerization technique, where the bicyclic lactone or lactam undergoes polymerization to form the desired spiro compound . The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction setups to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The spiro compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The unique structural characteristics of Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione make it a promising scaffold in drug development. Research has indicated that this compound can interact with various biological targets, suggesting potential therapeutic applications.
- Biological Activity : Preliminary studies have shown that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, derivatives have been synthesized that demonstrate selective inhibition against specific cancer cell lines.
Catalysis
The compound serves as a versatile small molecule scaffold in organocatalysis. Its ability to facilitate reactions through unique mechanisms has been explored extensively.
- Organocatalytic Reactions : It has been utilized in cascade reactions, such as Michael-Michael-Aldol reactions, leading to the formation of complex spirooxindole derivatives . This application highlights its role in synthesizing compounds with high enantiomeric purity.
Material Science
The spiro structure of this compound allows for the development of novel materials with specific mechanical and thermal properties.
- Polymerization Studies : The polymerizability of atom-bridged bicyclic monomers, including derivatives of this compound, has been investigated for creating advanced materials with desirable characteristics .
Case Study 1: Anticancer Activity
A study focused on synthesizing various derivatives of this compound to evaluate their anticancer efficacy against different cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Organocatalytic Applications
Research demonstrated the successful application of this compound in organocatalytic systems for the synthesis of complex organic molecules. The study emphasized the efficiency and selectivity achieved through its use in multi-step reactions.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the translocation of phosphatidylserine, activation of caspases, and alteration of the BCL2/BAD protein ratio, leading to cell death .
Comparison with Similar Compounds
Pharmacological Activity
The antileukemic activity of these derivatives is linked to their ability to induce apoptosis via mitochondrial pathways. For instance:
- Compound 7m : Exhibits an IC₅₀ of 2.1 μM against HL-60 leukemia cells, triggering G2/M cell cycle arrest and caspase-3 activation .
- Propyl-2-(8-(3,4-difluorobenzyl)-...-dione): Demonstrates superior potency (IC₅₀: 1.8 μM) compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing bioactivity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine or chlorine at the benzyl position (e.g., 7m, 7n) enhances cytotoxicity by improving membrane permeability and target binding .
- Alkyl Chain Length : Longer chains (e.g., pent-4-enyl in 7c) reduce activity compared to shorter substituents, likely due to steric hindrance .
- N-Substitution : Methoxyethyl groups at N-1' improve solubility without compromising potency, whereas bulky substituents decrease efficacy .
Biological Activity
Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is a bicyclic compound characterized by its unique spiro structure, which incorporates both azaspiro and imidazolidine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on various biological targets and pathways.
The molecular formula of this compound is , with a molecular weight of approximately 174.22 g/mol. The compound's structure allows for diverse chemical reactivity, particularly through the imidazolidine moiety, which can engage in nucleophilic substitutions and cyclization reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 174.22 g/mol |
| Structure | Spiro-bicyclic |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values are yet to be established in comprehensive studies.
- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may provide benefits in conditions characterized by excessive inflammation, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
- Study on α7 nAChR Agonists : Research highlights the role of α7 nAChR agonists in modulating inflammation and neurotransmitter release, suggesting potential therapeutic applications for compounds like this compound in managing conditions such as schizophrenia and Alzheimer's disease .
- Cytotoxicity Assays : A study examining related imidazolidines demonstrated moderate cytotoxicity against HeLa cells, indicating that structural modifications could enhance or diminish biological activity .
Q & A
Q. What are the standard synthetic routes for Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione and its derivatives?
The compound is synthesized via cyclocondensation of bicyclic ketones with ammonium carbonate and potassium cyanide under reflux conditions. For example, tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate reacts with ammonium carbonate and KCN in ethanol/water to form the hydantoin core. Subsequent alkylation with substituted benzyl halides (e.g., 3,4-difluorobenzyl bromide) introduces functional groups at the spiro nitrogen . Key steps include Boc protection, nucleophilic substitution, and chromatographic purification.
Q. How is structural characterization performed for this spiro compound?
Characterization relies on -NMR, -NMR, IR, and mass spectrometry. For instance, the -NMR spectrum of propyl-2-(8-(3,4-difluorobenzyl)-2',5'-dioxo-8-azaspiro derivatives shows aromatic protons at δ 7.42–7.35 ppm and spiro CH groups at δ 4.14–3.15 ppm. IR peaks at 1748 cm confirm carbonyl stretching, while ESI-MS (e.g., m/z = 422.1) validates molecular weight .
Q. What preliminary pharmacological screenings are conducted for this compound?
Anticancer activity is assessed via MTT assays (e.g., IC values in leukemia cells), while anticonvulsant activity is tested using maximal electroshock (MES) and pentylenetetrazol (ScPTZ)-induced seizure models in mice. Neurotoxicity is evaluated via rotarod tests . Antioxidant activity is measured via DPPH radical scavenging assays .
Advanced Research Questions
Q. How does this compound induce apoptosis in leukemia cells?
Mechanistic studies reveal mitochondrial pathway activation:
- Cell cycle arrest : Flow cytometry shows G2/M phase arrest in leukemia cells (e.g., HL-60).
- Mitochondrial depolarization : JC-1 staining confirms loss of mitochondrial membrane potential (ΔΨm).
- Caspase activation : Western blotting detects cleaved caspase-3, caspase-9, and PARP.
- BCL-2 modulation : Downregulation of BCL-2 and upregulation of pro-apoptotic BAD are observed .
Q. What structural modifications enhance anticonvulsant activity while reducing neurotoxicity?
Derivatives with 2-(difluoromethoxy)benzyl substituents (e.g., compound 9 and 18 ) show potent MES and ScPTZ activity (ED < 25 mg/kg) and lower neurotoxicity compared to phenytoin. Substitutions at the spiro nitrogen (e.g., fluorobenzyl groups) improve blood-brain barrier penetration, while bulky groups reduce CNS depression .
Q. How do substituents on the benzyl ring influence cytotoxic potency?
- Electron-withdrawing groups : 3,4-Difluorobenzyl derivatives (e.g., 7h ) exhibit higher cytotoxicity (IC = 8.2 μM in leukemia cells) due to enhanced electrophilicity and membrane permeability.
- Chlorine substituents : 3,4-Dichlorobenzyl analogs show moderate activity but increased metabolic stability.
- Hydrophobic groups : Propyl esters improve solubility and bioavailability .
Q. How can conflicting data on antioxidant vs. pro-apoptotic activity be resolved?
While some derivatives (e.g., thiourea-functionalized quinazolinones) show radical scavenging activity (IC = 12 μM in DPPH assays), their pro-apoptotic effects dominate in cancer cells. Dose-dependent studies and redox-sensitive probes (e.g., ROS detection via DCFH-DA) clarify context-dependent dual roles .
Methodological Considerations
Q. What experimental controls are critical in evaluating spiro compound toxicity?
- Normal cell lines : Use peripheral blood mononuclear cells (PBMCs) to assess selectivity (e.g., ASHD shows 3-fold selectivity for leukemia cells vs. normal cells).
- Solvent controls : DMSO concentrations ≤0.1% to avoid artifacts.
- Positive controls : Include cisplatin for cytotoxicity and ascorbic acid for antioxidant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
